molecular formula C20H41ClO2S B14009490 1-(2-Chloroethylsulfonyl)octadecane CAS No. 15287-15-7

1-(2-Chloroethylsulfonyl)octadecane

Cat. No.: B14009490
CAS No.: 15287-15-7
M. Wt: 381.1 g/mol
InChI Key: ANHJBBGSPDSWMA-UHFFFAOYSA-N
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Description

1-(2-Chloroethylsulfonyl)octadecane is a long-chain alkane derivative functionalized with a 2-chloroethylsulfonyl group. This modification imparts unique chemical and physical properties, distinguishing it from unmodified octadecane and other derivatives. The sulfonyl group enhances polarity, while the chloroethyl moiety introduces reactivity, making the compound suitable for applications in chemical synthesis and materials science.

Properties

CAS No.

15287-15-7

Molecular Formula

C20H41ClO2S

Molecular Weight

381.1 g/mol

IUPAC Name

1-(2-chloroethylsulfonyl)octadecane

InChI

InChI=1S/C20H41ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24(22,23)20-18-21/h2-20H2,1H3

InChI Key

ANHJBBGSPDSWMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCS(=O)(=O)CCCl

Origin of Product

United States

Preparation Methods

The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and efficiency.

Chemical Reactions Analysis

1-(2-Chloroethylsulfonyl)octadecane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloroethylsulfonyl)octadecane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-Chloroethylsulfonyl)octadecane involves its ability to interact with various molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites in proteins and other biomolecules, potentially altering their function. The chloroethyl group can undergo substitution reactions, leading to the formation of new chemical bonds and the modification of molecular structures .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key compounds for comparison include octadecane, 1-octadecanesulfonyl chloride, 1-iodo-octadecane, and octadecanenitrile. Functional groups critically influence properties such as solubility, reactivity, and biodegradability.

Table 1: Structural and Functional Comparison
Compound Name CAS Number Functional Group Molecular Formula Key Properties
1-(2-Chloroethylsulfonyl)octadecane Not available Chloroethylsulfonyl C₂₀H₄₁ClO₂S Polar, reactive, moderate stability
Octadecane 593-45-3 None (alkane) C₁₈H₃₈ Non-polar, hydrophobic, high volatility
1-Octadecanesulfonyl chloride 10147-41-8 Sulfonyl chloride C₁₈H₃₇ClO₂S Moisture-sensitive, highly reactive
1-Iodo-octadecane Not available Iodo C₁₈H₃₇I Low solubility, nucleophilic substitution
Octadecanenitrile 638-65-3 Nitrile C₁₈H₃₅N Moderate polarity, thermal stability

Physical Properties

  • Solubility: Octadecane is highly hydrophobic, with negligible water solubility. Its recovery rate in environmental samples is 100% via GC-FID, indicating stability in atmospheric measurements . 1-Octadecanesulfonyl chloride reacts with water, limiting its environmental persistence .
  • Volatility :

    • Octadecane’s volatility is well-documented in atmospheric studies, with losses minimized under controlled conditions .
    • The chloroethylsulfonyl group in the target compound likely reduces volatility compared to unmodified octadecane.

Chemical Reactivity

  • 1-Octadecanesulfonyl chloride is highly reactive, participating in sulfonation reactions. Its moisture sensitivity contrasts with the chloroethylsulfonyl group in this compound, which may exhibit slower hydrolysis.
  • 1-Iodo-octadecane undergoes nucleophilic substitution due to the iodine leaving group. The target compound’s chlorine atom may similarly participate in substitutions but with lower reactivity than iodine .
  • Octadecanenitrile ’s nitrile group enables reactions like hydrolysis to carboxylic acids, a pathway absent in sulfonyl derivatives .

Biodegradation and Environmental Impact

  • Octadecane is biodegradable, especially when surfactants like rhamnolipids enhance bioavailability. Studies show a direct correlation between surfactant concentration and biodegradation rates .
  • This compound ’s sulfonyl and chloroethyl groups may hinder microbial uptake, leading to slower biodegradation compared to octadecane.

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